1,2-Dibromo-4-(trifluoromethoxy)benzene
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Overview
Description
1,2-Dibromo-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is characterized by the presence of two bromine atoms and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(trifluoromethoxy)benzene can be synthesized through several methodsThe reaction typically requires the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using specialized equipment to handle the reactive bromine species. The process may also include purification steps such as recrystallization or distillation to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the benzene ring.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
1,2-Dibromo-4-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1,2-Dibromo-4-(trifluoromethoxy)benzene exerts its effects is primarily through its interactions with molecular targets in chemical reactions. The bromine atoms and trifluoromethoxy group influence the compound’s reactivity and selectivity in various reactions. These interactions can modulate the activity of enzymes or receptors in biological systems, leading to specific biological effects .
Comparison with Similar Compounds
- 1,2-Dibromo-4-(trifluoromethyl)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
- 2,6-Dibromo-4-(trifluoromethoxy)aniline
Comparison: 1,2-Dibromo-4-(trifluoromethoxy)benzene is unique due to the presence of both bromine atoms and the trifluoromethoxy group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1,2-dibromo-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2F3O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWYCVQUIRYXRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1682-06-0 |
Source
|
Record name | 1682-06-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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